4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole
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Overview
Description
4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a complex organic compound characterized by its imidazole and pyrazole rings, both of which are heterocyclic aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of 4-nitro-1H-pyrazol-3-ylphenyl with chloro-substituted imidazole precursors under acidic or basic conditions.
Substitution Reactions: Substitution reactions are employed to introduce chlorine atoms at the 4 and 5 positions of the imidazole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can reduce nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction Products: Amino derivatives, such as 4,5-dichloro-1-[4-(4-amino-1H-pyrazol-3-yl)phenyl]-1H-imidazole.
Substitution Products: Chloro-substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The nitro group and chloro substituents play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
4,5-Dichloro-1-(4-phenyl-1H-pyrazol-3-yl)-1H-imidazole: Similar structure but lacks the nitro group.
1-(4-Nitro-1H-pyrazol-3-yl)-1H-imidazole: Lacks chlorine substituents.
Uniqueness: 4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is unique due to the presence of both nitro and chloro substituents, which significantly affect its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHXKYRABYJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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